

Technical Guide: (±)-2-Hydroxyhexanoic-d3 Acid

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Compound of Interest

Compound Name: (±)-2-Hydroxyhexanoic--d3 Acid

CAS No.: 1219798-84-1

Cat. No.: B596149

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Content Type: Technical Reference & Application Guide Audience: Bioanalytical Chemists, Metabolic Researchers, and Drug Development Scientists

Executive Summary & Chemical Identity

(±)-2-Hydroxyhexanoic-d3 Acid is a stable isotope-labeled analog of 2-hydroxyhexanoic acid (also known as

-hydroxycaproic acid). It serves as a critical Internal Standard (IS) in the quantitative analysis of biological fluids by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its primary utility lies in the precise quantification of 2-hydroxyhexanoic acid, a metabolite implicated in Maple Syrup Urine Disease (MSUD), fatty acid oxidation disorders, and bacterial infections (e.g., Nocardia). The deuterium labeling (

) provides a mass shift distinct from the endogenous analyte while retaining identical chromatographic behavior, correcting for matrix effects, extraction efficiency, and ionization suppression.

Chemical Specifications

Property	Detail
Chemical Name	(±)-2-Hydroxyhexanoic-d3 Acid
Synonyms	-Hydroxycaproic acid-d3; 2-Hydroxycaproic acid-d3
Parent CAS	6064-63-7 (Unlabeled)
Labeled CAS	Refer to specific supplier (e.g., 1219798-84-1 for related isomers)
Molecular Formula	
Molecular Weight	~135.18 g/mol (vs. 132.16 g/mol for unlabeled)
Stereochemistry	Racemic (±) mixture of (R)- and (S)- enantiomers
Solubility	Soluble in Methanol, DMSO, Ethyl Acetate

Biological Significance & Metabolic Context

Understanding the endogenous role of the parent compound is essential for designing valid analytical assays. 2-Hydroxyhexanoic acid is an

-hydroxy acid (AHA) derived from the reduction of 2-ketohexanoic acid (an intermediate in fatty acid oxidation) or the metabolism of branched-chain amino acids.

Clinical Relevance[6]

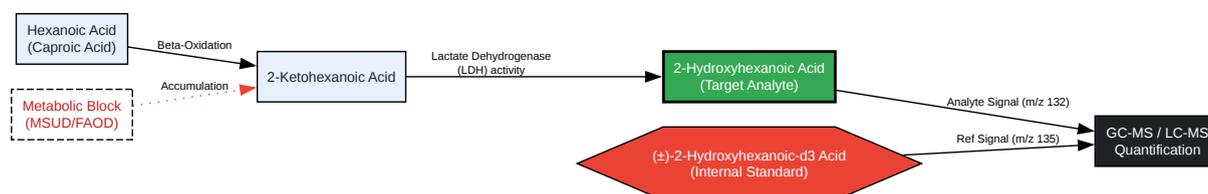
- Maple Syrup Urine Disease (MSUD): While MSUD is primarily characterized by elevated branched-chain amino acids (Leucine, Isoleucine, Valine), the accumulation of their corresponding

-keto and

-hydroxy acids, including hexanoic derivatives, serves as a secondary marker of metabolic blockages [1].

- Fatty Acid Oxidation Disorders: Elevated urinary excretion of 2-hydroxy dicarboxylic and monocarboxylic acids often signals defects in mitochondrial -oxidation.
- Infectious Disease Biomarker: 2-Hydroxyhexanoic acid has been identified as a specific metabolite in the cerebrospinal fluid (CSF) of patients with Nocardia infections, distinguishing it from other bacterial meningitides [2].

Diagram: Metabolic Pathway & Analytical Relevance



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Figure 1: Metabolic origin of 2-hydroxyhexanoic acid and the integration of the deuterated standard for analytical detection.

Analytical Application: Internal Standard Protocol

The reliability of quantitative data depends on the "Isotope Dilution" principle. The d3-labeled standard must be added before any sample manipulation to track recovery.

Why (±)-2-Hydroxyhexanoic-d3?

- Co-Elution: The d3 analog elutes at virtually the same retention time as the analyte, ensuring it experiences the exact same matrix suppression or enhancement in the ion source.
- Mass Shift: The +3 Da shift (typically on the terminal methyl group) avoids "cross-talk" with the naturally occurring M+1 and M+2 isotopes of the analyte.

- Chemical Equivalence: As a racemate (\pm), it matches the stereochemical profile of the analyte if a non-chiral column is used, or separates similarly if a chiral method is employed.

Experimental Workflow: GC-MS Quantitation

Methodology: Silylation derivatization is required to convert the polar hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) derivatives [3].

Step 1: Sample Preparation[1]

- Aliquot: Transfer 100 μ L of biological fluid (Plasma, Urine, or CSF) to a glass tube.
- Spike IS: Add 10 μ L of (\pm)-2-Hydroxyhexanoic-d3 Acid working solution (e.g., 100 μ M in Methanol).
- Acidification: Add 50 μ L of 1M HCl to protonate the carboxylic acid ().
- Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.
- Dry: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under gas at 40°C.

Step 2: Derivatization

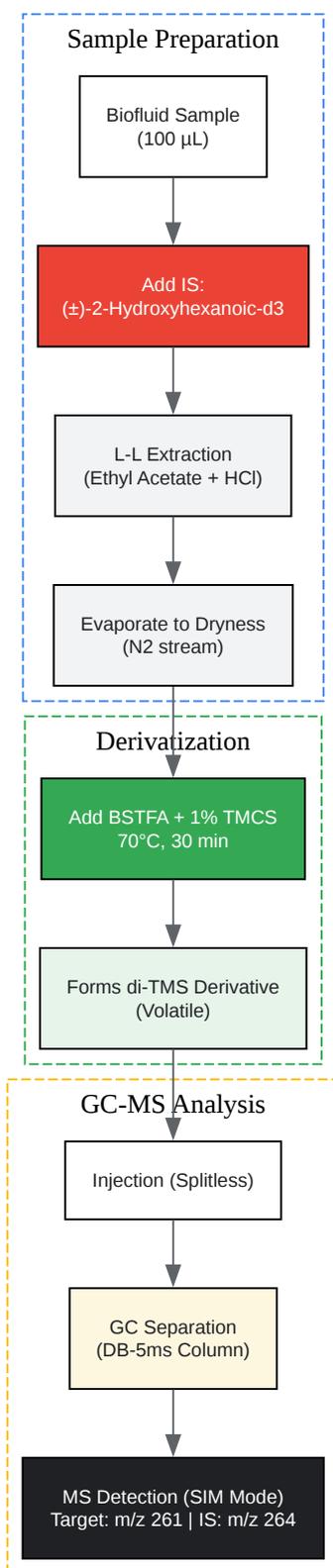
- Reagent: Add 50 μ L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
- Incubation: Heat at 70°C for 30 minutes. This forms the di-TMS derivative (one TMS on -OH, one on -COOH).
- Reaction:

Step 3: GC-MS Analysis

- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

- Carrier Gas: Helium at 1 mL/min.
- Temperature Program: 80°C (1 min)
10°C/min
280°C.
- Detection (SIM Mode):
 - Target (Unlabeled): Monitor m/z 276 (Molecular Ion) or m/z 261 (). Note: Specific ions depend on fragmentation.
 - Internal Standard (d3): Monitor m/z 279 (Molecular Ion) or m/z 264 ().

Diagram: Analytical Workflow



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Figure 2: Step-by-step workflow for the extraction, derivatization, and quantification of 2-hydroxyhexanoic acid.^{[2][3]}

Technical Considerations & Troubleshooting

Isotopic Purity & Cross-Talk

The d3 standard must have high isotopic purity (>99% D). If the standard contains significant d0 (unlabeled) impurity, it will contribute to the analyte signal, causing a positive bias in quantification. Always run a "Blank + IS" sample to check for interference in the analyte channel.

Stability

Hydroxy acids can undergo intermolecular esterification (forming lactides or oligomers) if stored in concentrated acidic solutions.

- Storage: Store the solid d3 standard at -20°C under desiccated conditions.
- Working Solution: Prepare fresh in methanol; avoid aqueous storage for extended periods.

Derivatization Efficiency

Incomplete derivatization leads to poor peak shape and sensitivity.

- Moisture Control: BSTFA is moisture-sensitive. Ensure samples are completely dry before adding the reagent.
- Catalyst: The addition of 1% TMCS or Pyridine acts as a catalyst to ensure steric hindrance at the secondary hydroxyl group is overcome.

References

- Maple Syrup Urine Disease (MSUD) Metabolites. National Center for Biotechnology Information. PubChem Compound Summary for CID 99824, 2-Hydroxyhexanoic acid. [\[Link\]](#)
- Biomarkers in Nocardia Infection. Brooks, J. B., et al. "Detection of metabolites by frequency-pulsed electron capture gas-liquid chromatography in serum and cerebrospinal fluid of a

patient with Nocardia infection." [2] Journal of Clinical Microbiology 25.2 (1987): 445-448.

[Link][2]

- GC-MS Profiling of Organic Acids. MetBioNet Best Practice Guidelines for Analysis of Organic Acids by Gas Chromatography Mass Spectrometry. [Link]
- Lipid Maps Protocol. Fatty Acid Mass Spectrometry Protocol (LIPID MAPS). [Link]

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